Isopropyl 4-chloroacetoacetate
Description
Significance as a Multifunctional Organic Synthon
In the realm of organic synthesis, a synthon is a conceptual unit within a molecule that assists in the formation of a target molecule. Isopropyl 4-chloroacetoacetate is considered a multifunctional organic synthon due to the presence of several reactive centers within its structure. These include a chloromethyl group, a carbonyl group, an active methylene (B1212753) group, and an ester group. core.ac.uk This combination of functional groups allows it to participate in a variety of chemical transformations.
The chlorine atom at the γ-position (gamma-position) enhances the reactivity of the molecule, making it particularly useful in reactions like Knoevenagel condensations and the formation of heterocyclic rings. The presence of both nucleophilic and electrophilic sites within the same molecule provides chemists with a powerful tool for constructing complex molecular architectures. nih.gov This versatility has made it an attractive starting material for synthetic and pharmaceutical chemists. rsc.org
Historical Context of Chloroacetoacetate Derivatives in Synthesis
Chloroacetoacetate derivatives, derived from the inexpensive starting material diketene (B1670635), have long been recognized as reactive and versatile compounds in organic synthesis. core.ac.uk They serve as a means to introduce a functionalized four-carbon unit into organic molecules. core.ac.uk Historically, the synthesis of compounds like ethyl 4-chloroacetoacetate was achieved through methods such as the reaction of ethyl chloroacetate (B1199739) with magnesium in an ether solvent, though this often resulted in low yields. google.com
Over time, more efficient and industrially scalable methods have been developed. For instance, the reaction of diketene with chlorine, followed by treatment with an alcohol like ethanol, provides a high-yield route to the corresponding 4-chloroacetoacetate ester. core.ac.uk These compounds have proven to be particularly valuable in the pharmaceutical and agrochemical industries. core.ac.uk The development and application of various chloroacetoacetate esters, including the isopropyl derivative, have been driven by the need for efficient synthetic routes to a wide range of important chemicals.
Chemical and Physical Properties
The distinct chemical and physical properties of this compound are fundamental to its handling and application in synthesis.
| Property | Value |
| IUPAC Name | propan-2-yl 4-chloro-3-oxobutanoate |
| CAS Number | 41051-20-1 |
| Molecular Formula | C7H11ClO3 |
| Molecular Weight | 178.61 g/mol |
| Boiling Point | 217.3ºC at 760mmHg alfa-chemistry.com |
| Flash Point | 84.8ºC alfa-chemistry.com |
| Density | 1.152 g/mL alfa-chemistry.com |
Synthesis and Manufacturing Processes
The preparation of this compound can be achieved through various methods, with the choice often depending on the scale of production and desired purity.
A common and efficient method for producing 4-chloroacetoacetate esters involves the chlorination of diketene, followed by esterification with the corresponding alcohol. core.ac.uk For this compound, this would involve using isopropanol (B130326). core.ac.uk Continuous processes have been developed for industrial production, which can offer high purity and yield.
| Synthesis Method | Key Reagents | Noteworthy Aspects |
| From Diketene | Diketene, Chlorine, Isopropanol | A common industrial route that provides good yields and is free of the 2-chloro isomer. core.ac.uk |
| Esterification with Lanthanum Dodecyl Sulfate (B86663) (LDDS) | Chloroacetic acid, Isopropanol, LDDS | An efficient method utilizing a water-tolerant Lewis acid catalyst. vulcanchem.com |
Applications in Organic Synthesis
The reactivity of this compound makes it a valuable intermediate in a variety of synthetic applications.
As a Versatile Building Block
This compound serves as a precursor in numerous chemical reactions. The chloro group can be readily substituted by nucleophiles, the carbonyl group can undergo reduction to form chiral alcohols, and the entire molecule can be used to construct larger, more complex structures.
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great importance in medicinal chemistry. This compound is a key starting material for the synthesis of various heterocycles. For example, it can be used in the preparation of thiazole (B1198619) derivatives. core.ac.uk
Medicinal Chemistry Applications
In medicinal chemistry, this compound and its derivatives are instrumental in the synthesis of pharmaceutical intermediates. One notable application is in the synthesis of chiral alcohols, which are essential building blocks for many drugs. For instance, the asymmetric reduction of this compound can yield optically active alcohols that are precursors to L-carnitine. googleapis.com Research has also explored its use in developing compounds targeting Alzheimer's disease.
| Application Area | Example of Use | Resulting Compound/Intermediate |
| Pharmaceutical Synthesis | Asymmetric reduction | Chiral alcohols (e.g., for L-carnitine synthesis) googleapis.com |
| Heterocyclic Chemistry | Reaction with appropriate reagents | Thiazole derivatives core.ac.uk |
| Drug Development | Intermediate in multi-step synthesis | Potential therapeutic agents for diseases like Alzheimer's |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 4-chloro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-5(2)11-7(10)3-6(9)4-8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNGPDOWIOPXDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068274 | |
| Record name | Isopropyl 4-chloroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41051-20-1 | |
| Record name | 1-Methylethyl 4-chloro-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-chloro-3-oxo-, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-chloro-3-oxo-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl 4-chloroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Isopropyl 4 Chloroacetoacetate
Industrial Scale Production Processes
Industrial production of isopropyl 4-chloroacetoacetate is dominated by processes that utilize diketene (B1670635) as a primary raw material. These processes can be broadly categorized into continuous and batch operations, with a significant trend towards continuous systems for their efficiency and control. The mainstream industrial method involves the chlorination of diketene and subsequent reaction of the intermediate acid chloride with the corresponding alcohol chemicalbook.comgoogle.com.
Continuous Chlorination of Diketene and Subsequent Esterification
Continuous synthesis represents a significant advancement over traditional batch methods, offering enhanced control over reaction conditions, improved safety, and higher product consistency. This process involves two main stages: the continuous chlorination of diketene to produce 4-chloroacetoacetyl chloride, which is then immediately esterified with isopropanol (B130326) patsnap.comgoogle.comgoogle.com. This integrated approach minimizes the handling of the thermally sensitive and corrosive acid chloride intermediate google.com.
The design of the chlorination reactor is crucial for controlling the highly exothermic reaction between diketene and chlorine gas and for minimizing the formation of undesired by-products like 2,4-dichloroacetoacetyl chloride google.comgoogle.com. Various reactor designs are employed to achieve rapid mixing and efficient heat removal.
Falling Film Reactors: In this design, a cooled solution of diketene in a solvent such as dichloromethane (B109758) or 1,1-dichloroethane (B41102) is introduced into the top of a reactor and flows down the inner walls as a thin film. google.com Chlorine gas is simultaneously introduced, reacting with the diketene on the surface of the film. This setup provides a large surface area for reaction and efficient heat transfer through the reactor jacket. google.com
Nebulizer/Spray Reactors: An alternative approach involves nebulizing (atomizing) liquid diketene directly into a stream of chlorine gas within a column chlorinator. google.com This solvent-free method allows the reaction to occur at higher temperatures (80°C to 210°C) in a very short residence time. The resulting product is then directed against a cooled condensation surface to rapidly remove the heat of reaction. google.com
Micro-channel Reactors: These reactors offer exceptionally high surface-area-to-volume ratios, enabling precise temperature control and rapid mixing. patsnap.com In this system, solutions of diketene and chlorine in an organic solvent are pumped into the micro-channel reactor where they react. The reaction time can be significantly shortened to mere seconds. patsnap.com
Key process parameters are meticulously controlled to maximize the yield of the desired 4-chloroacetoacetyl chloride intermediate.
Interactive Data Table: Process Parameters for Continuous Chlorination of Diketene
| Parameter | Falling Film Reactor google.com | Nebulizer Reactor google.com | Micro-channel Reactor patsnap.com |
| Solvent | Dichloromethane, Chloroform, etc. | None (solvent-free) | Organic Solvent |
| Diketene Conc. | 5-30% | Not Applicable | 0.05-50:1 (molar ratio to solvent) |
| Reaction Temp. | -15°C to 30°C | 80°C to 210°C | -50°C to 0°C |
| Reactant Ratio | Molar ratio Cl₂ to diketene ~0.97:1.00 | Molar ratio Cl₂ to diketene 0.5-1.5 | Molar ratio Cl₂ to diketene 1:0.9-1.5 |
| Residence Time | Continuous flow | Short | 0.1 to 50 seconds |
Following the chlorination stage, the resulting 4-chloroacetoacetyl chloride is immediately reacted with isopropanol to form this compound. google.com This reaction is a rapid and exothermic nucleophilic addition-elimination libretexts.org. The intermediate acid chloride is highly reactive, which obviates the need for a catalyst.
Optimization of this stage focuses on ensuring complete conversion of the acid chloride, managing the heat of reaction, and controlling the stoichiometry.
Reaction Temperature: The esterification is typically conducted at moderate temperatures. One approach maintains the temperature within a range of about 15°C to 40°C. google.com
Stoichiometry: A slight molar excess of isopropanol is often used to ensure the complete conversion of the 4-chloroacetoacetyl chloride. A typical molar ratio of alcohol to the initial diketene is between 1:1 and 1.05:1. google.com
HCl Removal: The reaction generates hydrogen chloride (HCl) gas as a byproduct. google.com This is typically removed from the reactor and sent to a scrubbing system to be neutralized, often with an aqueous sodium hydroxide (B78521) solution. google.com
The direct coupling of the chlorination and esterification steps in a continuous process is highly efficient. The effluent from the chlorination reactor can be directly introduced into the esterification reactor where it is mixed with isopropanol. google.comgoogle.com
After the esterification is complete, a multi-step purification process is required to isolate high-purity this compound.
Neutralization and Washing: The crude product mixture, which contains residual HCl and excess isopropanol, is first washed and neutralized. google.com This may involve washing with water to remove water-soluble impurities and then with a basic solution to neutralize any remaining acidity. google.com
Solvent and Excess Alcohol Recovery: The organic phase is then subjected to distillation to remove the solvent (if used) and the unreacted excess isopropanol. google.comgoogle.com These components are often recovered and recycled back into the process to improve economic efficiency.
Final Purification by Rectification: The final step is the purification of the crude ester by vacuum distillation (rectification). google.comgoogle.com This separates the desired product from any remaining impurities or by-products, such as dichlorinated species, yielding the final high-purity this compound. google.com Continuous rectification towers are often employed for large-scale industrial production. google.com
Batch Synthesis Approaches
While continuous processes are becoming more common, batch synthesis is still utilized. Traditional batch methods often require stringent temperature control and the use of solvents to manage the reaction's exothermicity. google.com
A typical batch process involves the following steps:
A solution of diketene in an inert solvent (e.g., methylene (B1212753) chloride, carbon tetrachloride) is prepared in a reaction kettle and cooled to a low temperature, often between -30°C and -10°C. google.comgoogle.com
Chlorine gas is slowly introduced into the stirred, cooled solution while maintaining the low temperature to control the reaction rate and prevent side reactions. google.com
After the chlorination is complete, isopropanol is added dropwise, with the temperature carefully controlled, for instance, between 0°C and 5°C. google.com
Once the esterification is complete, the reaction mixture is warmed and undergoes a workup procedure similar to the continuous process, including neutralization, solvent evaporation, and final purification by reduced-pressure distillation. google.com
The primary drawbacks of batch processes include longer reaction times, higher energy consumption for cooling, and potentially lower yields and selectivity compared to optimized continuous systems. google.comgoogle.com
Catalytic Synthesis Routes
The synthesis of this compound via the diketene route does not typically involve catalysis in the traditional sense for the main bond-forming reactions. The reaction of diketene with chlorine is a direct electrophilic addition, and the subsequent esterification of the highly reactive 4-chloroacetoacetyl chloride intermediate with isopropanol proceeds rapidly without the need for a catalyst. libretexts.org
Research into catalysts for related esterifications, such as the synthesis of isopropyl chloroacetate (B1199739) from chloroacetic acid and isopropanol, has explored various options including p-toluenesulfonic acid, ionic liquids, and metal salts like lanthanum dodecyl sulfate (B86663). bibliomed.orgscielo.broszk.hu These studies focus on activating the less reactive carboxylic acid for esterification. While the substrate is different, the ongoing research into novel catalysts for esterification could potentially lead to new synthetic routes or further optimization in the broader field of chloroacetate ester production.
Lanthanum Dodecyl Sulfate Catalysis in Esterification
While the direct application of lanthanum dodecyl sulfate (LDDS) as a catalyst for the synthesis of this compound is not extensively documented in publicly available scientific literature, its efficacy in the esterification of structurally similar compounds, such as isopropyl chloroacetate, has been demonstrated. This suggests its potential as a viable catalyst for the target compound.
Lanthanum dodecyl sulfate is a water-tolerant Lewis acid catalyst that has shown high activity in esterification reactions. scielo.briaea.org In the synthesis of isopropyl chloroacetate, which involves the esterification of chloroacetic acid with isopropanol, LDDS has been found to be a highly effective catalyst. scielo.briaea.org
Research findings for the synthesis of isopropyl chloroacetate using LDDS highlight several key parameters that influence the reaction's efficiency. These include the molar ratio of the alcohol to the acid, the amount of catalyst used, the reaction time, and the use of a water-carrying agent to remove the water formed during the reaction, thereby driving the equilibrium towards the product side. scielo.br
One study on the synthesis of isopropyl chloroacetate achieved a high conversion rate under optimized conditions. scielo.br The reusability of the LDDS catalyst has also been investigated, showing that it can be recovered and reused for multiple reaction cycles, although with a gradual decrease in activity. scielo.br This characteristic is a significant advantage from an environmental and economic perspective. scielo.br
The catalytic activity of LDDS in this context is attributed to its nature as a Lewis acid, which activates the carbonyl group of the carboxylic acid, facilitating the nucleophilic attack by the alcohol. scielo.br Its water tolerance is a notable advantage over traditional Lewis acids, which are often deactivated by the presence of water. scielo.br
A summary of the optimized reaction conditions and results for the LDDS-catalyzed synthesis of isopropyl chloroacetate is presented in the table below.
| Parameter | Value |
| Reactants | Chloroacetic acid and Isopropanol |
| Catalyst | Lanthanum Dodecyl Sulfate (LDDS) |
| Molar Ratio (Isopropanol:Chloroacetic Acid) | 1.2:1 scielo.br |
| Catalyst Loading | 1.0 mol% (relative to chloroacetic acid) scielo.br |
| Reaction Time | 2.5 hours scielo.br |
| Water-Carrying Agent | Cyclohexane (5 mL) scielo.br |
| Temperature | Reflux scielo.br |
| Conversion | 98.3% scielo.br |
This data is for the synthesis of isopropyl chloroacetate and is presented as an illustrative example of the potential application of LDDS catalysis.
Environmentally Benign Catalytic Systems
The development of environmentally benign catalytic systems is a central theme in modern chemical synthesis, driven by the principles of green chemistry. For the production of this compound and related esters, several approaches have been explored to replace conventional hazardous catalysts with more sustainable alternatives. These include the use of solid acid catalysts and biocatalysts.
Solid Acid Catalysts:
Solid acid catalysts offer several advantages over traditional liquid acids, such as sulfuric acid. They are generally less corrosive, easier to handle, and can be readily separated from the reaction mixture and reused, which minimizes waste generation. oszk.hu Various solid acids have been investigated for esterification reactions, including ion-exchange resins, zeolites, and supported heteropoly acids. scielo.br
For the synthesis of isopropyl chloroacetate, a variety of solid acid catalysts have been explored, demonstrating the potential for these systems in the production of related esters like this compound. oszk.hubibliomed.org For example, catalysts such as TiSiW12O40/TiO2 and amino-sulfonic acid have been utilized, showing good catalytic performance. oszk.hubibliomed.org
Biocatalysis:
Enzymatic catalysis represents a highly specific and environmentally friendly approach to chemical synthesis. Lipases are a class of enzymes that are particularly effective in catalyzing esterification and transesterification reactions under mild conditions. The use of immobilized enzymes allows for easy separation and reuse of the biocatalyst.
While specific studies on the enzymatic synthesis of this compound are not prevalent in the reviewed literature, the successful application of lipases in the synthesis of other esters, such as isopropyl acetate, highlights the potential of this methodology. nih.govresearchgate.net For instance, immobilized Bacillus cereus lipase (B570770) has been used for the synthesis of isopropyl acetate, with optimization of parameters like substrate molar ratio, temperature, and solvent leading to high yields. nih.govresearchgate.net
Furthermore, in the context of related chloroacetoacetate compounds, biocatalytic reduction of ethyl 4-chloroacetoacetate to the corresponding chiral alcohol using recombinant Escherichia coli has been demonstrated, showcasing the utility of biocatalysts in transformations of these molecules. mdpi.com This points towards the feasibility of developing enzymatic processes for the synthesis of this compound.
The table below summarizes various environmentally benign catalytic systems used for the synthesis of related esters, indicating their potential applicability for this compound production.
| Catalyst System | Target Product | Key Findings |
| TiSiW12O40/TiO2 | Isopropyl Chloroacetate | Achieved a maximum yield of 73.3% under optimized conditions. oszk.hubibliomed.org |
| Amino-sulfonic acid | Isopropyl Chloroacetate | Demonstrated good catalytic performance with a maximum yield of 85.0%. oszk.hubibliomed.org |
| Immobilized Bacillus cereus Lipase | Isopropyl Acetate | Effective in organic medium, with the potential for reuse over multiple cycles. nih.govresearchgate.net |
| Recombinant Escherichia coli | Ethyl 4-chloro-3-hydroxybutyrate | Successful asymmetric bioreduction of ethyl 4-chloroacetoacetate. mdpi.com |
Elucidation of Chemical Reactivity and Mechanistic Pathways of Isopropyl 4 Chloroacetoacetate
Role of γ-Chlorine Substitution in Enhanced Reactivity
The presence of a chlorine atom at the γ-position (the carbon adjacent to the ketone carbonyl group) profoundly enhances the electrophilicity of the carbon to which it is attached, making it highly susceptible to nucleophilic attack. This enhanced reactivity is attributed to the strong inductive effect of the chlorine atom, which withdraws electron density from the carbon, creating a significant partial positive charge.
Furthermore, the positioning of the chlorine atom allows for potential orbital overlap with the adjacent carbonyl group's π-system. This interaction can stabilize the transition state of nucleophilic substitution reactions, thereby lowering the activation energy and increasing the reaction rate. This phenomenon is crucial in understanding the facility with which the chloro group can be displaced by a variety of nucleophiles.
Nucleophilic Substitution Reactions
The activated γ-carbon in isopropyl 4-chloroacetoacetate readily undergoes nucleophilic substitution reactions, providing a convenient route for the introduction of diverse functional groups.
A variety of nucleophiles can displace the chloro group in this compound, typically following an SN2 mechanism. These reactions lead to the formation of a wide array of functionalized β-keto esters. Common nucleophiles include:
Azides: Sodium azide (B81097) can be employed to introduce an azido (B1232118) group, which can subsequently be reduced to a primary amine.
Thiols: Thiolates, being excellent nucleophiles, react efficiently to form the corresponding γ-thio-β-keto esters.
Cyanide: The use of cyanide salts, such as potassium cyanide, allows for the introduction of a cyano group, which is a versatile handle for further transformations, including hydrolysis to a carboxylic acid or reduction to an amine.
The general scheme for these reactions can be represented as follows:
CH₃C(O)CH₂C(O)OCH(CH₃)₂ + Nu⁻ → CH₃C(O)CH(Nu)C(O)OCH(CH₃)₂ + Cl⁻
where Nu⁻ represents the incoming nucleophile.
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Azide (N₃⁻) | Sodium Azide (NaN₃) | γ-Azido-β-keto ester |
| Thiolate (RS⁻) | Sodium Thiolate (NaSR) | γ-Thio-β-keto ester |
| Cyanide (CN⁻) | Potassium Cyanide (KCN) | γ-Cyano-β-keto ester |
A particularly useful nucleophilic substitution is the direct amination with anilines. This reaction provides a straightforward method to synthesize γ-anilino-β-ketoesters, which are valuable scaffolds in medicinal chemistry. The reaction typically proceeds under mild conditions, often facilitated by a weak base to neutralize the HCl byproduct. The general reaction is as follows:
CH₃C(O)CH₂C(O)OCH(CH₃)₂ + ArNH₂ → CH₃C(O)CH(NHAr)C(O)OCH(CH₃)₂ + HCl
The scope of this reaction is broad, accommodating a variety of substituted anilines, leading to a diverse library of products with good to excellent yields.
| Aniline Derivative | Product | Typical Yield (%) |
|---|---|---|
| Aniline | Isopropyl 4-anilinoacetoacetate | Good |
| 4-Methoxyaniline | Isopropyl 4-(4-methoxyanilino)acetoacetate | Excellent |
| 4-Chloroaniline | Isopropyl 4-(4-chloroanilino)acetoacetate | Good |
Carbonyl Group Reactivity
The two carbonyl groups in this compound, a ketone and an ester, exhibit distinct reactivities. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.
The ketone carbonyl of this compound can be selectively reduced to a secondary alcohol using various reducing agents. This transformation is a key step in the synthesis of chiral β-hydroxy esters, which are important building blocks for many natural products and pharmaceuticals.
Common reducing agents include:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent for the reduction of ketones in the presence of esters.
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that can also reduce the ester group if not used under carefully controlled conditions.
Biocatalysts: Enzymes such as ketoreductases offer high stereoselectivity, leading to the formation of specific enantiomers of the corresponding alcohol. For instance, the asymmetric bioreduction of the related ethyl 4-chloroacetoacetate has been extensively studied.
The general reaction is:
CH₃C(O)CH₂C(O)OCH(CH₃)₂ + [H] → CH₃CH(OH)CH₂C(O)OCH(CH₃)₂
| Reducing Agent | Product | Selectivity |
|---|---|---|
| Sodium borohydride (NaBH₄) | Isopropyl 4-chloro-3-hydroxybutanoate | High for ketone |
| Ketoreductases | (R)- or (S)-Isopropyl 4-chloro-3-hydroxybutanoate | High stereoselectivity |
The oxidation of the carbonyl group in β-keto esters to form dicarboxylic acid derivatives is a less common transformation. Strong oxidizing agents are typically required, and the reaction conditions must be carefully controlled to avoid cleavage of the ester group or other side reactions.
Potential oxidizing agents that could be explored for the conversion of the ketone carbonyl to a carboxylic acid moiety include:
Potassium permanganate (B83412) (KMnO₄): Under strongly basic conditions, followed by acidification.
Ozonolysis: Of the corresponding enol ether or enamine derivative.
It is important to note that the ester group can also be susceptible to oxidation under harsh conditions. The selective oxidation of the ketone carbonyl in the presence of the ester remains a challenging synthetic problem.
Active Methylene (B1212753) Chemistry
The chemical behavior of this compound is significantly influenced by the presence of an active methylene group. This group, a CH₂ unit positioned between two carbonyl groups, exhibits heightened reactivity due to the electron-withdrawing nature of the adjacent functionalities. This arrangement increases the acidity of the methylene protons, making them susceptible to removal by a base and facilitating the formation of a stabilized carbanion, which is a key intermediate in a variety of important carbon-carbon bond-forming reactions.
Enolate Ion Formation and Alkylation Reactions
A cornerstone of the reactivity of this compound is its ability to form an enolate ion. The protons on the carbon alpha to the two carbonyl groups (the active methylene group) are acidic and can be removed by a base. masterorganicchemistry.com This deprotonation results in the formation of a nucleophilic enolate ion, which is stabilized by resonance, delocalizing the negative charge onto the oxygen atoms of the adjacent carbonyl groups. fiveable.me
The formation of the enolate is a critical first step for alkylation reactions. Once formed, the enolate ion can act as a nucleophile and react with an electrophilic alkyl halide in an SN2 reaction. patsnap.comlibretexts.org This reaction results in the formation of a new carbon-carbon bond at the alpha-position, effectively replacing a hydrogen atom with an alkyl group. libretexts.orgpressbooks.pub
The general steps for the alkylation of an acetoacetic ester are as follows:
Enolate Formation: The acetoacetic ester is treated with a suitable base to form the resonance-stabilized enolate ion. libretexts.org The choice of base is crucial; for β-keto esters like this compound, a strong base such as sodium ethoxide is often sufficient for deprotonation. masterorganicchemistry.comlibretexts.org
Nucleophilic Attack: The enolate ion attacks the alkyl halide in an SN2 mechanism, displacing the halide leaving group. fiveable.mepressbooks.pub
Product Formation: This step yields an α-substituted this compound derivative.
This sequence is a powerful synthetic tool, allowing for the construction of more complex molecular frameworks from simpler precursors. patsnap.com The constraints of SN2 reactions apply, meaning that primary and secondary alkyl halides are preferred to avoid competing elimination reactions that are common with tertiary halides. libretexts.org
Table 1: Key Aspects of this compound Alkylation
| Step | Description | Key Reagents | Mechanism |
| 1 | Enolate Formation | Strong Base (e.g., Sodium Ethoxide) | Acid-Base Reaction |
| 2 | Alkylation | Primary or Secondary Alkyl Halide | SN2 Reaction |
Knoevenagel Condensations
This compound, as a compound with an active methylene group, can participate in Knoevenagel condensation reactions. thermofisher.comwikipedia.org This reaction is a modification of the aldol (B89426) condensation and involves the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a weak basic catalyst, such as an amine. wikipedia.orgsigmaaldrich.com The product is typically an α,β-unsaturated compound, formed after a subsequent dehydration step. sigmaaldrich.com
The mechanism of the Knoevenagel condensation proceeds through the following general stages:
The weakly basic catalyst deprotonates the active methylene compound (this compound) to form a carbanion (enolate). wikipedia.org
The nucleophilic carbanion adds to the carbonyl group of the aldehyde or ketone, forming a β-hydroxy carbonyl intermediate (an aldol adduct). sigmaaldrich.com
This intermediate then undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product. wikipedia.orgsigmaaldrich.com
The electron-withdrawing groups flanking the methylene carbon in this compound are sufficiently powerful to enable deprotonation even with a mild base, which is a key feature of this reaction. wikipedia.org Using a strong base would risk promoting the self-condensation of the aldehyde or ketone reactant. wikipedia.org The reaction is a versatile method for forming carbon-carbon double bonds. blucher.com.br
Atmospheric Degradation Mechanisms
The atmospheric fate of volatile organic compounds like this compound is determined by their reactions with atmospheric oxidants. For chloroacetoacetates, reactions with chlorine atoms (Cl) are particularly relevant, especially in marine or industrialized areas where Cl atom concentrations can be significant. researchgate.netwhiterose.ac.uk
Reaction with Chlorine Atoms: H-Atom Abstraction
The primary degradation pathway for saturated esters like this compound when reacting with chlorine atoms is initiated by hydrogen-atom abstraction. researchgate.net The Cl atom abstracts a hydrogen atom from one of the alkyl groups within the molecule, leading to the formation of an alkyl radical and hydrogen chloride (HCl). researchgate.net
In a study on similar chloroacetoacetates, it was determined that the reaction proceeds via this H-atom abstraction mechanism. The rate at which this occurs is a critical factor in determining the compound's atmospheric lifetime. While specific data for the isopropyl ester is not provided, kinetic studies on ethyl 2-chloroacetoacetate and methyl 2-chloroacetoacetate provide insight into the reactivity of this class of compounds. researchgate.net
Table 2: Rate Coefficients for the Reaction of Cl Atoms with Chloroacetoacetates at 298 K
| Compound | Rate Coefficient (kCl) in cm³ molecule⁻¹ s⁻¹ |
| Ethyl 2-chloroacetoacetate | (2.41 ± 0.57) × 10⁻¹⁰ |
| Methyl 2-chloroacetoacetate | (2.16 ± 0.85) × 10⁻¹⁰ |
| Source: ResearchGate researchgate.net |
The subsequent reactions of the resulting radical with atmospheric oxygen lead to the formation of various degradation products, including formyl chloride, chloroacetone, and acetyl chloride. researchgate.net
Tropospheric Implications of Degradation Pathways
The atmospheric degradation of this compound has several environmental implications. The rate of its reaction with oxidants like the chlorine atom determines its atmospheric residence time. Based on the reactivity of similar chloroesters, the atmospheric lifetimes (τ) with respect to Cl atoms are estimated to be on the order of a few days. For instance, the lifetimes for ethyl 2-chloroacetoacetate and methyl 2-chloroacetoacetate were calculated to be approximately 1.47 and 1.57 days, respectively. researchgate.net
Applications of Isopropyl 4 Chloroacetoacetate As a Versatile Building Block in Complex Organic Synthesis
Applications in Heterocyclic Compound Synthesis
The dual reactivity of isopropyl 4-chloroacetoacetate allows it to participate in various cyclization reactions, leading to the formation of diverse heterocyclic systems. This capability is particularly valuable in medicinal chemistry, where heterocyclic scaffolds form the core of many therapeutic agents.
Formation of Thiazole (B1198619) Derivatives
One of the most prominent applications of this compound is in the Hantzsch thiazole synthesis. This classical condensation reaction involves the reaction of an α-haloketone with a thioamide-containing compound. This compound serves as the α-haloketone component, readily reacting with thioamides or thioureas to construct the thiazole ring. This method is highly efficient for producing a variety of substituted thiazoles, which are significant structural motifs in many biologically active compounds. The reaction proceeds through nucleophilic substitution by the sulfur of the thioamide on the α-carbon bearing the chlorine, followed by cyclization and dehydration to yield the aromatic thiazole ring.
The versatility of this synthesis allows for the introduction of various substituents onto the thiazole core by choosing appropriately substituted thioamides. This flexibility is crucial for tuning the pharmacological properties of the resulting molecules.
Synthesis of 1,4-Dihydropyridine Nuclei
This compound is also a key reactant in the Hantzsch dihydropyridine synthesis, a multicomponent reaction that combines an aldehyde, ammonia, and two equivalents of a β-ketoester to form a 1,4-dihydropyridine (1,4-DHP) ring. researchgate.netresearchgate.net 1,4-DHP derivatives are a well-known class of calcium channel blockers used in the treatment of cardiovascular diseases. researchgate.net
In this synthesis, this compound acts as one of the β-ketoester components. The reaction typically proceeds in a one-pot fashion, offering an efficient and atom-economical route to these important heterocyclic compounds. researchgate.net The resulting 1,4-dihydropyridine can be subsequently oxidized to the corresponding pyridine derivative, further expanding the synthetic utility of this method. researchgate.net The classical Hantzsch synthesis has been modified and optimized over the years, including the use of microwave irradiation and various catalysts to improve yields and reaction times. researchgate.net
General Heterocyclic Ring Formations
Beyond the well-established synthesis of thiazoles and dihydropyridines, the reactive nature of this compound makes it a suitable precursor for other heterocyclic systems. The α-chloro-β-ketoester functionality can react with a variety of dinucleophiles to form different ring structures. For example, reaction with hydrazines can lead to pyrazole derivatives, while condensation with amidines can yield pyrimidine structures. These reactions underscore the role of this compound as a versatile C4 synthon in heterocyclic chemistry, enabling the construction of five- and six-membered rings that are prevalent in pharmaceuticals and agrochemicals.
Utility in Chiral Intermediate Synthesis
The prochiral ketone in this compound provides a handle for introducing stereocenters, making it a valuable starting material for the synthesis of enantiomerically pure compounds.
Asymmetric Reduction to Chiral Alcohols
The asymmetric reduction of the keto group in this compound yields the corresponding chiral alcohol, isopropyl (R)- or (S)-4-chloro-3-hydroxybutyrate. This transformation is a critical step in the synthesis of many optically active molecules. Both chemical and biological methods have been developed to achieve high enantioselectivity in this reduction.
Chemical Methods: Catalytic asymmetric hydrogenation using chiral metal complexes, such as those based on ruthenium-BINAP, can effectively reduce the ketone to the desired chiral alcohol with high enantiomeric excess (ee). researchgate.net Organocatalysts have also emerged as powerful tools for this transformation. rsc.org
Biocatalytic Methods: Enzymes, particularly ketoreductases (KREDs) from various microorganisms like yeast and bacteria, are highly efficient and stereoselective catalysts for the reduction of β-ketoesters. mdpi.comresearchgate.net These biocatalytic reductions offer several advantages, including mild reaction conditions, high enantioselectivity (often >99% ee), and environmental compatibility. mdpi.comnih.gov The use of whole-cell biocatalysts often incorporates a cofactor regeneration system, such as using glucose and glucose dehydrogenase, which makes the process more economically viable for large-scale production. mdpi.comresearchgate.net
| Method | Catalyst/Enzyme | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
|---|---|---|---|---|
| Chemical Catalysis | Ru-BINAP Complexes | High (>95%) | Broad substrate scope, high efficiency | Requires expensive metal catalysts, harsh conditions |
| Biocatalysis | Ketoreductases (KREDs) | Very High (>99%) | Mild conditions, high stereoselectivity, environmentally friendly | Substrate specificity, potential for enzyme inhibition |
| Organocatalysis | Oxazaborolidines, etc. | Good to Excellent | Metal-free, avoids toxic heavy metals | Catalyst loading can be high |
Stereoselective Synthesis of Biologically Relevant Molecules
The chiral intermediate, isopropyl 4-chloro-3-hydroxybutyrate, is a valuable building block for the synthesis of numerous biologically important molecules. Its bifunctional nature allows for sequential modifications at the hydroxyl and chloro-substituted positions.
A prominent example is the synthesis of L-carnitine . The (R)-enantiomer of isopropyl 4-chloro-3-hydroxybutyrate is a key precursor for this essential nutrient. The synthesis involves the amination of the chlorinated carbon with trimethylamine, followed by hydrolysis of the ester group to yield L-carnitine. patsnap.comepo.org The high optical purity of the starting chiral alcohol is crucial for obtaining enantiomerically pure L-carnitine. patsnap.com
Other biologically relevant molecules synthesized from this chiral building block include:
(R)-4-hydroxy-2-pyrrolidone: A compound with reported cytotoxic and anti-inflammatory activities. mdpi.com
Macrolactin A: A natural product that has shown activity in preventing HIV replication. mdpi.com
HMG-CoA Reductase Inhibitors (Statins): The chiral hydroxy-ester moiety is a common structural feature in several statin side chains, making isopropyl 4-chloro-3-hydroxybutyrate a useful starting material in their synthesis. nih.gov
The ability to generate this key chiral intermediate with high stereoselectivity from this compound highlights its importance in the efficient and enantioselective synthesis of complex, biologically active compounds.
Introduction of C4 Functional Units
The carbon framework of this compound makes it an ideal starting material for the introduction of a four-carbon chain bearing various functionalities. The presence of the active methylene (B1212753) group allows for facile alkylation and condensation reactions, while the ester and chloromethyl groups provide handles for further synthetic manipulations.
One notable application is in the Hantzsch pyridine synthesis , a classic multi-component reaction used to generate dihydropyridine and pyridine derivatives. chemtube3d.comwikipedia.orgorganic-chemistry.org In this reaction, two equivalents of a β-keto ester, such as this compound, condense with an aldehyde and a nitrogen source, typically ammonia or ammonium acetate. wikipedia.orgorganic-chemistry.org The resulting dihydropyridine can then be oxidized to the corresponding pyridine. This methodology provides a straightforward route to highly functionalized pyridine rings, which are prevalent in many biologically active compounds and pharmaceutical agents. wikipedia.org
The reaction proceeds through a series of condensation and cyclization steps, ultimately forming the dihydropyridine ring. The use of this compound in this synthesis introduces an isopropyloxycarbonyl group and a chloromethyl-substituted carbon at positions 3 and 5 of the resulting pyridine ring, respectively. These functional groups can be further modified; for example, the ester can be hydrolyzed and decarboxylated, and the chloromethyl group can be subjected to nucleophilic substitution to introduce a wide variety of substituents.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Feature |
| This compound (2 equiv.) | Aldehyde (e.g., Benzaldehyde) | Ammonia | 1,4-Dihydropyridine derivative | Introduction of a C4 unit with ester and chloromethyl functionalities |
| This compound (2 equiv.) | Formaldehyde | Ammonium Acetate | Symmetrical Dihydropyridine | Formation of a core heterocyclic structure |
Another strategy for introducing a C4 functional unit involves the alkylation of nucleophiles with this compound. The α-carbon, situated between the two carbonyl groups, is highly acidic and can be readily deprotonated by a suitable base to form a stabilized enolate. This enolate can then participate in various carbon-carbon bond-forming reactions. However, the more common application involves the reaction of nucleophiles with the electrophilic chloromethyl group. This allows for the attachment of the four-carbon keto-ester backbone to a variety of substrates.
Synthesis of Chloromethyl Ketone Derivatives
Chloromethyl ketones are a class of compounds that have garnered significant interest due to their utility as enzyme inhibitors and as intermediates in the synthesis of various pharmaceuticals. This compound serves as a key precursor for the synthesis of certain chloromethyl ketone derivatives.
A general synthetic route involves the hydrolysis of the isopropyl ester of this compound followed by decarboxylation. This process, typically carried out under acidic or basic conditions, removes the isopropyloxycarbonyl group, yielding 1-chloro-3-butanone, a simple chloromethyl ketone.
More complex chloromethyl ketone derivatives can be synthesized by first performing an alkylation at the α-carbon of this compound, as described in the previous section, followed by the hydrolysis and decarboxylation sequence. This allows for the introduction of a wide range of substituents at the carbon adjacent to the newly formed ketone.
The synthesis of peptidyl chloromethyl ketones, which are potent inhibitors of certain proteases, can also be envisioned starting from precursors derived from this compound. While direct synthesis from this specific starting material is not extensively documented in readily available literature, the underlying chemical principles are applicable. The general strategy involves coupling an amino acid or a peptide to a chloromethyl ketone moiety.
| Starting Material | Reagents | Product | Application |
| This compound | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | α-Alkyl-isopropyl 4-chloroacetoacetate | Intermediate for substituted chloromethyl ketones |
| α-Alkyl-isopropyl 4-chloroacetoacetate | Acid or Base, Heat | 1-Chloro-3-alkanone | Building block for more complex molecules |
Detailed research findings specifically outlining the yields and conditions for the conversion of this compound to a wide array of chloromethyl ketone derivatives are not broadly reported in general chemical literature, suggesting that this may be a more specialized or less common application compared to its ethyl ester counterpart. However, the chemical reactivity of the molecule supports its potential as a precursor in this class of compounds. For instance, a general route for the synthesis of chloromethyl ketone derivatives of fatty acids has been described, highlighting the importance of this functional group in biochemical studies. nih.gov
Biocatalytic Transformations and Enzymatic Studies Involving Chloroacetoacetate Esters
Asymmetric Bioreduction Processes of Chloroacetoacetates
The asymmetric bioreduction of the carbonyl group in chloroacetoacetate esters yields the corresponding chiral hydroxyesters, which are valuable building blocks. While extensive research exists for the ethyl ester, information specifically detailing the bioreduction of Isopropyl 4-chloroacetoacetate is sparse.
Application of Carbonyl Reductases (e.g., CgCR, SmADH31)
There is a lack of specific studies detailing the application of carbonyl reductases such as CgCR (Candida glabrata carbonyl reductase) or SmADH31 for the asymmetric bioreduction of this compound. Research has predominantly focused on the reduction of ethyl 4-chloroacetoacetate using these enzymes. While it is plausible that these enzymes may exhibit activity towards the isopropyl ester, specific research findings, yields, and enantiomeric excess values are not documented in the available literature.
Role of Alcohol Dehydrogenases (ADHs)
Cofactor Regeneration Systems (e.g., Glucose Dehydrogenase)
Biocatalytic reductions by carbonyl reductases and alcohol dehydrogenases are dependent on nicotinamide (B372718) cofactors such as NADPH or NADH. researchgate.net For these processes to be economically viable, in situ regeneration of the consumed cofactor is essential. mdpi.com A common and effective method is to couple the primary reduction reaction with a secondary enzyme system, such as glucose dehydrogenase (GDH), which oxidizes glucose to gluconic acid while regenerating the reduced cofactor. researchgate.netresearchgate.net While this is a standard and widely applied strategy in biocatalysis, specific examples and detailed process parameters for the bioreduction of this compound coupled with a GDH regeneration system have not been reported in the available scientific literature.
Mechanistic Enzymology of Reductions
Understanding the enzymatic mechanism, including how the substrate interacts with the enzyme's active site and the enzyme's catalytic efficiency, is crucial for process optimization.
Substrate-Enzyme Interactions
No specific studies detailing the molecular interactions between this compound and the active sites of enzymes like CgCR or various ADHs were found. Such studies, which often involve molecular docking and site-directed mutagenesis, are crucial for explaining the enantioselectivity and substrate specificity of an enzyme. While the general mechanism of hydride transfer from the cofactor to the carbonyl carbon of the substrate is understood for this class of enzymes, the specific interactions for the isopropyl ester have not been documented.
Enzyme Kinetics and Catalytic Efficiency (Km, kcat)
Enzyme kinetics provides quantitative measures of an enzyme's affinity for a substrate (Kₘ) and its turnover rate (kₘₐₜ). This data is fundamental to assessing the efficiency of a biocatalyst. Extensive searches of scientific literature did not yield any specific kinetic parameters (Kₘ, kₘₐₜ) for the enzymatic reduction of this compound. For comparison, the kinetic constants for the reduction of ethyl 4-chloroacetoacetate by CgCR have been determined as Kₘ = 20.9 mM and kₘₐₜ = 56.1 s⁻¹. researchgate.netmdpi.com Similar data for the isopropyl ester is not available.
Below is a table template that would be used to present such data if it were available.
Enzyme Kinetic Parameters for this compound Reduction
| Enzyme | Source Organism | Kₘ (mM) | kₘₐₜ (s⁻¹) | kₘₐₜ/Kₘ (s⁻¹mM⁻¹) | Optimal pH | Optimal Temp (°C) |
|---|---|---|---|---|---|---|
| Data not available in the searched literature |
Bioprocess Optimization for Enhanced Stereoselectivity and Yield
Influence of Reaction Conditions (pH, Temperature, Solvent Systems)
The catalytic activity and stereoselectivity of enzymes are profoundly dependent on the physicochemical environment of the reaction. mdpi.com Factors such as pH, temperature, and the solvent system must be finely tuned to achieve optimal performance. mdpi.com
pH: The pH of the reaction medium is a crucial parameter, as it affects the ionization state of the enzyme's amino acid residues, which is essential for maintaining the enzyme's active conformation and catalytic function. For the bioreduction of ethyl 4-chloroacetoacetate (a closely related ester), studies have shown that the optimal pH can vary depending on the specific enzyme or whole-cell system used. For instance, a carbonyl reductase (CgCR) from Candida glabrata expressed in Escherichia coli demonstrated its highest activity at a neutral pH of 7.0. mdpi.comresearchgate.net Another study identified the optimal pH to be 6.5 for a stereoselective carbonyl reductase used in the synthesis of (R)-CHBE. scispace.com Deviations into more acidic or alkaline conditions typically lead to a decrease in enzyme activity and, consequently, lower product yields. mdpi.com In one case, a reaction yield of 84.7% was achieved at the optimal pH, which decreased at higher or lower values. mdpi.com
Temperature: Temperature influences reaction rates and enzyme stability. Generally, increasing the temperature enhances the reaction rate up to an optimum, beyond which the enzyme begins to denature, leading to a rapid loss of activity. For the bioreduction of ethyl 4-chloroacetoacetate, the optimal temperature has frequently been reported to be around 30°C. mdpi.comscispace.com In one study, increasing the temperature from 15°C to 30°C led to a rise in catalytic activity, with the highest yield obtained at 30°C. mdpi.com However, another investigation found that while the optimal temperature for a particular wild-type strain was 35°C, a co-culture treatment designed to alter cell structure reduced the optimal reaction temperature to 25°C, indicating that process strategies can shift optimal conditions. mdpi.com
Solvent Systems: The choice of solvent is critical, especially when dealing with substrates like this compound that may have limited water solubility. Organic solvents can improve substrate availability but may also negatively impact enzyme stability and activity. nih.gov Biphasic systems, consisting of an aqueous phase containing the biocatalyst and an organic phase to dissolve the substrate and product, are commonly employed. frontiersin.org Studies on the reduction of ethyl 4-chloroacetoacetate have shown that hydrophobic solvents with a high log P value, such as n-heptane, iso-octane, and cyclohexane, can result in high enzyme activity. scispace.com In a specific example, an aqueous-octanol system yielded a product conversion of 86.6%. scispace.com Furthermore, innovative solvent systems like those combining an organic solvent (ethyl acetate) with deep eutectic solvents (DES) and water have been developed. An ethyl acetate-betaine/lactic acid-H₂O system was shown to be highly effective, achieving a product yield of over 90% even at high substrate concentrations (1000 mM). mdpi.comresearchgate.net
The following table summarizes the optimal conditions found in various studies for the bioreduction of ethyl 4-chloroacetoacetate, providing a reference for optimizing processes involving similar esters.
| Biocatalyst System | Optimal pH | Optimal Temperature (°C) | Solvent System | Reported Yield/Conversion | Reference |
| Recombinant E. coli (CgCR) | 7.0 | 30 | Aqueous | 84.7% | mdpi.com |
| Co-expression E. coli (BgADH3-GDH) | 6.5 | 30 | Aqueous-Octanol | 86.6% | scispace.com |
| Recombinant E. coli (CgCR) | 7.0 | 30 | Ethyl acetate-betaine/lactic acid-H₂O | >90% | mdpi.comresearchgate.net |
| Saccharomyces cerevisiae | 8.5 | 30 | Aqueous (Tris/HCl buffer) | 75% | researchgate.net |
| CGMCC NO:28566 strain | Not specified | 35 | Aqueous | Not specified | mdpi.com |
| CGMCC NO:28566 (co-culture treated) | Not specified | 25 | Aqueous | 85.9% | mdpi.com |
Strategies for Overcoming Biocatalytic Bottlenecks (e.g., Emulsion Formation)
While biphasic systems are advantageous for enhancing substrate solubility, they can introduce significant process challenges, known as biocatalytic bottlenecks. These include mass transfer limitations, emulsion formation, and substrate/product inhibition. nih.gov
Emulsion Formation: A common problem in stirred biphasic systems is the formation of stable emulsions, which complicates downstream processing, including product separation and biocatalyst recovery. nih.govsdu.dk This is particularly problematic in whole-cell biocatalysis where cell components can act as surfactants. To address this, several advanced strategies have been developed:
Pickering Emulsions: These are emulsions stabilized by solid particles instead of traditional surfactants. sdu.dk This approach offers high stability, excellent compatibility with biocatalysts, and protection for the enzyme against deactivation by organic solvents. sdu.dk The use of Pickering emulsions facilitates easier separation and recycling of both the biocatalyst and the stabilizing particles. frontiersin.orgsdu.dk
Segmented Flow Processes: Utilizing tools from flow chemistry, segmented flow systems can efficiently manage biphasic biocatalysis. In this setup, discrete aqueous droplets containing the biocatalyst are separated by an immiscible organic phase within a microreactor. This method avoids the formation of stable emulsions, enhances mass transfer, and simplifies work-up. nih.gov This approach has been shown to dramatically increase conversion (e.g., from 34% in batch to >99% in flow) and improve isolated yields. nih.gov
The table below outlines common bottlenecks in the biocatalytic transformation of chloroacetoacetate esters and the corresponding strategies to overcome them.
| Bottleneck | Description | Overcoming Strategy | Mechanism of Action | Reference |
| Emulsion Formation | Stable emulsions in biphasic systems complicate product separation and catalyst recycling. | Pickering Emulsions | Stabilization of the interface with solid particles, avoiding traditional surfactants and facilitating easier separation. | frontiersin.orgsdu.dk |
| Mass Transfer Limitation & Emulsion | Poor mixing and emulsion formation in batch reactors limit reaction efficiency. | Segmented Flow Processes | Creates high interfacial area in a non-emulsified system, improving mass transfer and simplifying work-up. | nih.gov |
| Substrate Inhibition & Hydrolysis | High substrate concentration is toxic to cells and the ester is prone to hydrolysis. | Slow-Release Biocatalysis (e.g., using Amberlite resin) | The resin absorbs the substrate and releases it slowly, keeping the aqueous concentration low to reduce toxicity and decomposition. | researchgate.net |
| Substrate/Product Inhibition | High concentrations of substrate or product reduce enzyme activity. | Biphasic Solvent Systems | The organic phase acts as a reservoir for the substrate/product, keeping the concentration in the aqueous biocatalyst phase below inhibitory levels. | mdpi.com |
Computational Chemistry Approaches for Chloroacetoacetate Compounds
Molecular Dynamics Simulations in Biocatalysis
Molecular dynamics (MD) simulations offer a dynamic picture of molecular systems, allowing researchers to observe the conformational changes and interactions of a substrate within an enzyme's active site over time. This approach is particularly valuable in understanding the biocatalytic reduction of chloroacetoacetate esters. nih.govcolab.wsresearchgate.net
In the context of biocatalysis, MD simulations can elucidate the specific interactions between isopropyl 4-chloroacetoacetate and the residues of an enzyme's active site. By simulating the enzyme-substrate complex, researchers can identify key hydrogen bonds, hydrophobic interactions, and electrostatic forces that are crucial for substrate binding and orientation. For instance, studies on reductases that catalyze the conversion of keto esters to chiral alcohols have used MD simulations to understand the molecular basis of stereoselectivity. documentsdelivered.com While specific MD studies on this compound are not abundant in publicly available literature, the principles are well-established from research on similar substrates like ethyl 4-chloroacetoacetate. nih.govresearchgate.net
MD simulations can also shed light on the role of the solvent and its impact on enzyme flexibility and substrate accessibility. researchgate.net Understanding how the solvent interacts with both the enzyme and the substrate is critical for optimizing reaction conditions in biocatalytic processes. The insights gained from these simulations can guide protein engineering efforts to improve enzyme activity, stability, and selectivity for substrates like this compound. nih.gov For example, by identifying residues that hinder optimal substrate binding, site-directed mutagenesis can be employed to create enzyme variants with enhanced catalytic properties. documentsdelivered.com
A summary of enzymes involved in the reduction of chloroacetoacetate esters, which are prime candidates for MD studies, is presented below.
| Enzyme Family | Source Organism | Substrate Example | Product |
| Carbonyl Reductase | Candida magnoliae | Ethyl 4-chloroacetoacetate | (S)-4-chloro-3-hydroxybutanoate ethyl ester |
| Aldehyde Reductase | Sporobolomyces salmonicolor | Ethyl 4-chloroacetoacetate | (R)-4-chloro-3-hydroxybutanoate ethyl ester |
| Carbonyl Reductase | Gluconobacter oxydans | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate |
| Baker's Yeast Reductases | Saccharomyces cerevisiae | Ethyl 4-chloroacetoacetate | (S)-4-chloro-3-hydroxybutyric acid ethyl ester |
Structure-Activity Relationship (SAR) Studies for Reactivity Prediction
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical toxicology for predicting the biological activity or reactivity of a compound based on its molecular structure. researchgate.net These studies establish a correlation between the structural features of a molecule and its observed activity, which can be qualitative (SAR) or quantitative (QSAR). europa.eu For chloroacetoacetate compounds, SAR studies can be employed to predict their reactivity in various chemical and biological transformations.
The reactivity of this compound is influenced by both the chloro-substituent at the alpha-position and the nature of the ester group. The electron-withdrawing effect of the chlorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, as is common for α-haloketones. nih.govwikipedia.org The isopropyl ester group, being bulkier than a methyl or ethyl group, can sterically influence the approach of a nucleophile or the binding orientation within an enzyme's active site.
A hypothetical SAR study could yield data similar to the table below, illustrating the effect of the ester group on reactivity.
| Ester Group (R in R-OOCCH₂COCH₂Cl) | Relative Reaction Rate | Enantiomeric Excess (%) |
| Methyl | 1.2 | 95 |
| Ethyl | 1.0 | 92 |
| Isopropyl | 0.8 | 88 |
| tert-Butyl | 0.5 | 80 |
Such data would suggest that increasing the steric bulk of the ester group decreases the reaction rate and may also impact the stereoselectivity of the enzymatic reduction.
Ab Initio Calculations for Reaction Mechanism Elucidation
Ab initio calculations, which are based on the principles of quantum mechanics, provide a powerful method for elucidating the detailed mechanisms of chemical reactions. up.ac.za These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies, thus mapping out the entire reaction pathway. github.io
For this compound, ab initio methods, particularly Density Functional Theory (DFT), can be used to investigate the mechanism of its reduction to the corresponding chiral alcohol. rsc.org Such calculations can model the transfer of a hydride ion from a cofactor like NADPH to the carbonyl carbon of the substrate. The calculations would identify the transition state structure for this step and determine the associated activation energy barrier. organic-chemistry.org This information is crucial for understanding the reaction kinetics and the factors that control the stereoselectivity of the reduction. rsc.org
Computational studies on α-haloketones have shown that the presence of the halogen atom can influence the stability of transition states. up.ac.za Ab initio calculations can precisely quantify these electronic effects. Furthermore, these methods can be used to explore competing reaction pathways. For example, in the presence of a base, this compound could potentially undergo other reactions, and ab initio calculations can help to determine the most favorable pathway under different conditions.
The table below summarizes key parameters that can be obtained from ab initio calculations for a reaction step, such as the hydride transfer in the reduction of a ketone.
| Parameter | Description | Typical Information Gained |
| ΔE | Reaction Energy | Indicates whether the reaction is exothermic or endothermic. |
| Ea | Activation Energy | The energy barrier that must be overcome for the reaction to occur; related to the reaction rate. |
| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. | Provides insight into the bond-making and bond-breaking processes. |
| Vibrational Frequencies | Frequencies of molecular vibrations. | Used to confirm that a calculated structure is a minimum (all real frequencies) or a transition state (one imaginary frequency). |
By applying these computational methods to the reduction of this compound, a detailed, atomic-level understanding of the reaction mechanism can be achieved, which is invaluable for process optimization and catalyst design.
Advanced Analytical Methodologies for Characterization and Reaction Monitoring in Research
Spectroscopic Techniques (e.g., NMR, UV-Vis)
Spectroscopic methods are indispensable for the structural confirmation of Isopropyl 4-chloroacetoacetate and for monitoring reaction kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a primary tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals corresponding to the methine proton of the isopropyl group, the methyl protons of the isopropyl group, the methylene (B1212753) protons adjacent to the chlorine atom, and the methylene protons of the acetoacetate (B1235776) backbone are expected.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show signals for the carbonyl carbons, the chlorinated methylene carbon, the isopropyl carbons, and the central methylene carbon.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~5.0 | Septet | 1H | -CH(CH₃)₂ |
| ~4.3 | Singlet | 2H | Cl-CH₂- |
| ~3.6 | Singlet | 2H | -CO-CH₂-CO- |
UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is particularly useful for monitoring reactions involving this compound, especially in kinetic studies of enzymatic reactions. thieme-connect.de The technique measures the change in absorbance of a solution over time. In bioreduction processes, the consumption of a cofactor like NADPH can be monitored by the decrease in its absorbance at 340 nm. mdpi.com This allows for the real-time determination of enzyme activity and reaction rates. mdpi.com The absorbance maximum of the dye Coomassie Brilliant Blue G-250 shifts from 465 nm to 595 nm upon binding to proteins, a principle used to determine protein concentration in enzymatic assays. nih.gov
Chromatographic Techniques (e.g., GC, GC-MS, GC-FID)
Chromatography is essential for separating this compound from reactants, products, and impurities, enabling both qualitative and quantitative analysis.
Gas Chromatography (GC) Gas chromatography is a powerful technique for analyzing volatile compounds like this compound. It is frequently used to monitor the progress of its synthesis and to assess the purity of the final product. google.com A flame ionization detector (GC-FID) is commonly employed for quantitative analysis due to its high sensitivity to organic compounds. patsnap.comsbq.org.br For instance, GC-FID can be used to detect and quantify isomers, such as ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate, which are often difficult to separate by other means. patsnap.comgoogle.com
Table 2: Example GC-FID Conditions for Analysis of 4-Chloroacetoacetate Esters
| Parameter | Condition |
|---|---|
| Column | SE-54 (30 m x 0.25 mm x 0.25 µm) patsnap.comgoogle.com |
| Carrier Gas | Nitrogen patsnap.comgoogle.com |
| Injector Temperature | 180°C patsnap.comgoogle.com |
| Detector Temperature | 200°C patsnap.comgoogle.com |
| Oven Program | Initial 90°C, ramp at 30°C/min to 160°C patsnap.comgoogle.com |
| Detector | Flame Ionization Detector (FID) patsnap.comgoogle.com |
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. shimadzu.comaidic.it This technique is invaluable for identifying trace impurities and reaction byproducts. aidic.itjapsonline.com As components elute from the GC column, they are fragmented and analyzed by the mass spectrometer, providing a unique mass spectrum that acts as a molecular fingerprint for identification. scharlabchina.com
Protein and Enzyme Characterization (e.g., SDS-PAGE, Bradford Assay)
In biocatalysis, where enzymes are used to perform stereoselective transformations of substrates like this compound, characterizing the enzyme is critical.
Bradford Protein Assay The Bradford assay is a rapid and sensitive colorimetric method for determining the concentration of protein in a solution. creative-proteomics.comabcam.com It is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which results in a color change that can be measured spectrophotometrically at 595 nm. nih.govbio-rad.com This assay is crucial for quantifying the amount of enzyme used in a reaction, which is necessary for determining specific activity and optimizing reaction conditions. elabscience.com
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) SDS-PAGE is a technique used to separate proteins based on their molecular weight. It is essential for verifying the purity of an enzyme preparation and estimating its molecular mass. In studies involving the enzymatic reduction of 4-chloroacetoacetate esters, SDS-PAGE would be used to confirm the successful expression and purification of the reductase enzyme responsible for the catalytic conversion.
Purity Assessment and Stereochemical Analysis (e.g., Enantiomeric Excess Determination)
Assessing the chemical purity and stereochemical outcome of reactions involving this compound is vital, particularly in the synthesis of chiral pharmaceuticals.
Purity Assessment The purity of this compound is typically determined by gas chromatography (GC), with assays often requiring a purity of ≥97%. sigmaaldrich.com This analysis ensures the absence of significant impurities that could interfere with subsequent reactions or compromise the quality of the final product.
Stereochemical Analysis The asymmetric reduction of the prochiral ketone in this compound yields a chiral alcohol. Determining the stereochemical purity, or enantiomeric excess (ee), of the product is paramount.
Enantiomeric Excess (ee) Determination: The enantiomeric excess is a measure of the purity of a chiral substance. It is calculated as the absolute difference between the mole fractions of the two enantiomers. Chiral chromatography, such as chiral GC or High-Performance Liquid Chromatography (HPLC), is the most common method for separating the enantiomers and determining the ee. These techniques use a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times. In studies on the asymmetric reduction of analogous substrates, the product's optical purity has been shown to be a key metric, with values often exceeding 90% ee. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Isopropyl chloroacetate (B1199739) |
| Ethyl 4-chloroacetoacetate |
| Ethyl 2-chloroacetoacetate |
| NADPH (Nicotinamide adenine dinucleotide phosphate) |
| Coomassie Brilliant Blue G-250 |
Derivatives, Analogues, and Comparative Studies of Chloroacetoacetates
Ethyl and Methyl 4-Chloroacetoacetate: Synthetic Utility and Differences
Ethyl 4-chloroacetoacetate and methyl 4-chloroacetoacetate are significant intermediates in the field of organic synthesis, particularly for the production of pharmaceuticals. patsnap.com Both compounds serve as versatile building blocks due to their reactive functional groups. The industrial production of these esters is primarily achieved through the chlorination of diketene (B1670635), which is then followed by a reaction of the intermediate acid chloride with the corresponding alcohol (ethanol or methanol). chemicalbook.comchemicalbook.com A common production method involves dissolving diketene in a solvent, cooling it, and then introducing chlorine gas, followed by the addition of methanol or ethanol for the esterification reaction. google.com
The synthetic utility of both esters is extensive. Ethyl 4-chloroacetoacetate is notably used as a precursor in the synthesis of phosphorus ylides. sigmaaldrich.comottokemi.com It is also a key starting material for producing chiral compounds, such as optically active (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE), a crucial building block for various pharmaceuticals. mdpi.com The asymmetric reduction of ethyl 4-chloroacetoacetate to its corresponding chiral alcohol is a well-studied transformation, often employing yeast enzymes. nih.gov Similarly, methyl 4-chloroacetoacetate is an important pharmaceutical intermediate used to synthesize drugs like oxiracetam and the anti-AIDS drug dolutegravir. patsnap.com It is also utilized in the preparation of some insecticides. thegoodscentscompany.com
While their applications are similar, the primary difference lies in the ester group—ethyl versus methyl. This seemingly small structural variation can influence physical properties and reactivity. The choice between the methyl and ethyl ester in a synthetic pathway can be dictated by the desired solubility characteristics or the specific reaction conditions of subsequent steps. The ethyl group is larger and more sterically hindering than the methyl group, which can affect the kinetics of reactions involving the ester functionality. guidechem.com
| Property | Methyl 4-chloroacetoacetate | Ethyl 4-chloroacetoacetate |
| CAS Number | 32807-28-6 hexiechem.com | 638-07-3 ottokemi.com |
| Molecular Formula | C5H7ClO3 hexiechem.com | C6H9ClO3 biosynth.com |
| Molecular Weight | 150.56 g/mol | 164.59 g/mol ottokemi.combiosynth.com |
| Appearance | Colorless transparent liquid hexiechem.com | Colorless to light orange/yellow liquid ottokemi.com |
| Density | ~1.305 g/mL at 25°C hexiechem.com | ~1.218 g/cm³ biosynth.com |
| Boiling Point | 80°C at 5 mmHg hexiechem.com | Not specified |
| Refractive Index | n20/D 1.456 hexiechem.com | Not specified |
Other Halogenated Acetoacetate (B1235776) Analogues (e.g., Bromoacetoacetates)
Beyond the widely used chloroacetoacetates, other halogenated analogues, such as bromoacetoacetate esters, serve as important reagents in organic synthesis. Ethyl 4-bromoacetoacetate, for instance, is an intermediate used to prepare a variety of compounds through reactions like esterification, substitution, and condensation.
The synthesis of bromoacetate esters can differ from their chloro- counterparts. While chloroacetoacetates are typically synthesized from diketene, a common method for preparing ethyl 4-bromoacetoacetate involves the direct bromination of ethyl acetoacetate. chemicalbook.com In one procedure, ethyl acetoacetate is treated with bromine in acetic acid at 0°C to yield the desired product. chemicalbook.com Another pathway involves reacting chloroacetic acid with an alkali metal bromide and an alcohol. google.com
The key difference between chloro- and bromoacetoacetates lies in the reactivity of the halogen atom. The carbon-bromine bond is generally weaker and longer than the carbon-chlorine bond, making the bromide ion a better leaving group in nucleophilic substitution reactions. Consequently, bromoacetoacetate esters are typically more reactive alkylating agents than their chloro-analogs. wikipedia.org This enhanced reactivity can be advantageous in syntheses where a more facile displacement of the halide is required.
| Compound | Molecular Formula | Key Synthetic Precursor(s) | Halogen Reactivity |
| Ethyl 4-chloroacetoacetate | C6H9ClO3 | Diketene, Ethanol chemicalbook.com | Good leaving group |
| Ethyl 4-bromoacetoacetate | C6H9BrO3 | Ethyl acetoacetate, Bromine chemicalbook.com | Better leaving group (more reactive) |
Structure-Reactivity Correlations Across Chloroacetoacetate Esters
The reactivity of chloroacetoacetate esters is governed by the interplay of their structural features, primarily the ester group and the chlorine atom. The reactivity of carboxylic acid derivatives, including esters, is influenced by the electrophilicity of the carbonyl carbon. ucalgary.ca This electrophilicity is modulated by the nature of the substituent attached to the acyl (R-C=O) group. ucalgary.ca
In the series of methyl, ethyl, and isopropyl 4-chloroacetoacetates, the size of the alkyl group of the ester (-OR) influences the reactivity. The ester group's oxygen atom can donate lone-pair electrons to the carbonyl carbon, which slightly reduces its electrophilicity and reactivity compared to aldehydes or ketones. ucalgary.calibretexts.org As the alkyl group becomes larger and more branched (from methyl to ethyl to isopropyl), steric hindrance can increase. This can impede the approach of a nucleophile to the carbonyl carbon, potentially slowing down the rate of nucleophilic acyl substitution reactions.
Furthermore, the presence of the electron-withdrawing chlorine atom at the C-4 position significantly impacts the molecule's reactivity. This inductive effect makes the methylene (B1212753) protons at C-2 more acidic and creates a highly electrophilic carbon at C-4, making it susceptible to nucleophilic attack. Therefore, 4-chloroacetoacetate esters possess two primary sites for nucleophilic attack: the carbonyl carbon of the ester and the carbon atom bonded to the chlorine. The reaction pathway taken will depend on the nature of the nucleophile and the specific reaction conditions employed.
Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems
The transformation of isopropyl 4-chloroacetoacetate into chiral building blocks is a key area of research. While biocatalytic methods are well-established, the development of novel chemical catalytic systems offers alternative and potentially more versatile routes. Future research is increasingly focused on asymmetric organocatalysis and transition-metal catalysis to achieve high enantioselectivity and efficiency in the synthesis of valuable derivatives.
Organocatalysis, which utilizes small organic molecules as catalysts, presents a green and metal-free alternative for asymmetric synthesis. nih.govrsc.org The application of chiral primary and secondary amines, thioureas, and phosphoric acids in promoting stereoselective reactions is a burgeoning field. nih.govdntb.gov.uamonash.edu For instance, proline and its derivatives have been successfully used in asymmetric aldol (B89426) reactions, a transformation relevant to the functionalization of β-keto esters like this compound. nih.gov The development of novel organocatalysts that can efficiently mediate the asymmetric reduction or alkylation of this compound is a promising avenue for future research.
Transition-metal catalysis has long been a cornerstone of organic synthesis, and its application to this compound and related β-keto esters continues to evolve. researchgate.netmdpi.comresearchgate.netnih.govtaylorfrancis.com Palladium-catalyzed reactions, for example, have been extensively used to expand the chemistry of β-keto esters by enabling transformations such as allylic alkylation and cross-coupling reactions. researchgate.net Future research is directed towards the development of more active and selective catalysts based on earth-abundant metals, as well as the design of chiral ligands that can induce high enantioselectivity in reactions involving this compound. rsc.org The exploration of novel reaction pathways, such as decarbonylative couplings and C-H activation, will further broaden the synthetic utility of this versatile starting material. nih.gov
Exploration of New Biotransformation Pathways
Biotransformation, the use of biological systems to perform chemical reactions, offers a highly selective and environmentally benign approach to the synthesis of chiral compounds from this compound. The asymmetric reduction of the keto group to produce chiral alcohols is a particularly well-studied area, with a diverse range of microorganisms and enzymes being employed.
Future research in this area is focused on the discovery and engineering of novel enzymes with enhanced activity, stability, and stereoselectivity. While yeasts such as Saccharomyces cerevisiae and Geotrichum candidum have been traditionally used, researchers are now exploring a wider range of microorganisms, including endophytic bacteria and fungi, for novel biocatalysts. researchgate.netnih.govresearchgate.net For example, a reaction yield of 95% and an optical purity of 96% were obtained for the reduction of a methyl ester analog using Geotrichum candidum. researchgate.net The exploration of extremophiles may lead to the discovery of robust enzymes capable of functioning under a wider range of process conditions.
The application of genetic and protein engineering techniques is set to revolutionize the field of biotransformation. By modifying the active site of existing enzymes, it is possible to alter their substrate specificity and enantioselectivity, tailoring them for specific applications. For instance, recombinant E. coli expressing carbonyl reductases have been shown to efficiently catalyze the asymmetric reduction of ethyl 4-chloroacetoacetate, a close analog of the isopropyl ester, with high yields and enantiomeric excess. mdpi.com Furthermore, the development of multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, will enable the synthesis of more complex molecules from this compound in a more efficient and sustainable manner. Chemoenzymatic approaches, which combine the best features of chemical and biological catalysis, are also a promising area of future research, allowing for the synthesis of complex natural products and pharmaceuticals. monash.edunih.govnih.gov
Table 1: Examples of Biocatalytic Reduction of 4-Chloroacetoacetate Esters
| Biocatalyst | Substrate | Product Enantiomer | Yield (%) | Enantiomeric Excess (%) | Reference |
| Geotrichum candidum SC 5469 | Methyl 4-chloro-3-oxobutanoate | (S)-4-chloro-3-hydroxybutanoate | 95 | 96 | nih.gov |
| Recombinant E. coli (CgCR/GDH) | Ethyl 4-chloroacetoacetate | (R)-ethyl 4-chloro-3-hydroxybutyrate | ≥90 | >99 | mdpi.com |
| Saccharomyces cerevisiae | Ethyl 4-chloroacetoacetate | (S)-4-chloro-3-hydroxybutyric acid ethyl ester | 84 | 93 | researchgate.net |
| Pichia finlandica (PfODH) | Ethyl 4-chloroacetoacetate | (S)-4-chloro-3-hydroxybutonoate | 98.5 | 99 | nih.gov |
Integration with Flow Chemistry and Sustainable Synthesis
The integration of this compound chemistry with continuous flow technologies represents a significant step towards more sustainable and efficient manufacturing processes. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and seamless scale-up. nih.govdntb.gov.uabohrium.comaiche.org
Future research will focus on developing robust and scalable continuous flow processes for the synthesis and transformation of this compound. This includes the design of novel reactor configurations, such as packed-bed reactors containing immobilized catalysts, which allow for easy catalyst separation and reuse. aiche.org The development of integrated flow systems that combine reaction, separation, and purification steps will further enhance process efficiency and reduce waste. nih.gov For example, the continuous flow synthesis of chiral β-nitro alcohols, which can be derived from intermediates like this compound, has been demonstrated with high yields and good enantioselectivities. nih.gov
The principles of green chemistry are central to the future of chemical synthesis, and the use of this compound in sustainable processes is a key research focus. This includes the use of environmentally benign solvents, the development of catalytic processes that minimize waste, and the use of renewable feedstocks. The combination of flow chemistry with biocatalysis is a particularly promising approach, as it allows for the use of enzymes in a continuous and reusable manner, further enhancing the sustainability of the process. bohrium.com
Expanding Scope in Pharmaceutical and Agrochemical Innovation
This compound and its derivatives are valuable building blocks for the synthesis of a wide range of biologically active molecules. nih.govresearchgate.netnih.gov Future research is aimed at expanding the scope of their applications in the pharmaceutical and agrochemical industries, with a focus on the development of novel drugs and crop protection agents.
In the pharmaceutical sector, chiral 4-chloro-3-hydroxybutyrate esters, readily prepared from this compound, are key intermediates for the synthesis of various drugs. mdpi.com These include anticonvulsants, such as (R)-4-amino-3-hydroxybutyric acid, and drugs for treating nonsense-related diseases like negamycin. mdpi.comnih.govnih.govijpsonline.commdpi.com The versatility of the β-keto ester moiety allows for its elaboration into a variety of heterocyclic structures, which are prevalent in many pharmaceuticals. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.commdpi.combepress.com For instance, pyrazolone (B3327878) derivatives synthesized from β-keto esters have shown potential as antimicrobial and anticancer agents. nih.gov There is also growing interest in the use of β-keto ester derivatives for the synthesis of novel antidiabetic agents. thepharmajournal.comucm.esnih.govresearchgate.netglobalresearchonline.net Furthermore, the asymmetric allylation of an acetoacetate (B1235776) derivative was a key step in the total synthesis of (+)-artalbic acid, highlighting the potential of these building blocks in natural product synthesis. rsc.org
In the agrochemical industry, there is a continuous need for new and effective fungicides, herbicides, and insecticides with improved safety profiles. β-Keto esters are precursors to various agrochemicals, including pyrazolone-based herbicides. nih.gov The development of novel fungicides derived from β-ketoesters is an active area of research, aimed at combating the emergence of resistant fungal strains. By leveraging the reactivity of this compound, researchers can design and synthesize novel molecular scaffolds with potential pesticidal activity.
Q & A
Q. What are the recommended laboratory methods for synthesizing ethyl 4-chloroacetoacetate?
Ethyl 4-chloroacetoacetate is typically synthesized via esterification of 4-chloroacetoacetic acid with ethanol under acidic catalysis. Advanced methods include enzymatic asymmetric reduction using bakers’ yeast, optimized via Taguchi robust design to enhance enantiomeric excess. Key parameters include pH (6.0–7.0), temperature (30–35°C), and substrate concentration (10–15 mM) .
Q. How can researchers verify the purity and structural integrity of ethyl 4-chloroacetoacetate?
- Gas Chromatography (GC): Purity ≥98% (GC) is standard, with retention time cross-referenced against certified standards .
- NMR Spectroscopy: Key signals include δ = 4.54 ppm (CH2 adjacent to ketone) and absence of enol-OH peaks, confirming the keto form .
- SMILES/InChI Validation: Compare experimental data with canonical representations (e.g., SMILES:
CCOC(=O)CC(=O)CCl) .
Q. What safety protocols are critical for handling ethyl 4-chloroacetoacetate?
- Hazard Class: Class 8 (corrosive), requiring PPE (gloves, goggles) and ventilation .
- Transport Codes: UN 2922 (CORROSIVE LIQUID, TOXIC) for international shipping .
- Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for asymmetric reduction of ethyl 4-chloroacetoacetate?
The Taguchi method identifies optimal parameters for yeast-mediated reductions:
Q. What mechanistic pathways explain ethyl 4-chloroacetoacetate’s reactivity in condensation reactions?
Reactions with arenediazonium salts proceed via acyclic intermediates (e.g., 15 → 16 ), followed by cyclocondensation. For example, coupling with aminoazoles yields azolopyrimidines (20a,b ), confirmed by molecular formula analysis (e.g., C15H12Cl2N2O3 for 18 ) and spectral absence of enol tautomers .
Q. How should researchers address contradictions in spectral data during characterization?
- NMR Discrepancies: If expected enol signals (δ = 10–12 ppm) are absent, confirm keto dominance via integration of CH2 groups (e.g., δ = 4.54 ppm) and IR carbonyl stretches (~1740 cm⁻¹) .
- GC-MS Anomalies: Co-eluting impurities can be resolved using polar capillary columns (e.g., DB-WAX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
